molecular formula C16H18FN3 B2455712 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine CAS No. 331855-67-5

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No. B2455712
CAS RN: 331855-67-5
M. Wt: 271.339
InChI Key: ZKVRYXOPFBIESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used in scientific research to study the central nervous system. The compound has a unique chemical structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine receptor agonist, which means that it activates these receptors in the brain. This activation leads to an increase in the levels of these neurotransmitters, which can affect mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine are not well characterized. However, it has been shown to increase the levels of serotonin and dopamine in the brain, which can affect mood and behavior. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has a unique chemical structure that makes it an interesting target for research. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and the biochemical and physiological effects are not well characterized. Additionally, the compound has not been extensively studied in humans, so its safety profile is not well established.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine. One area of research could be to further characterize the biochemical and physiological effects of the compound. Another area of research could be to study the compound in humans to establish its safety profile and potential therapeutic uses. Additionally, the compound could be used as a starting point for the development of new psychoactive substances with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine involves the reaction of 4-fluoroaniline with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine has been used extensively in scientific research to study the central nervous system. It has been shown to have an affinity for the serotonin receptor and the dopamine receptor, which are both involved in regulating mood and behavior. The compound has been used to study the effects of serotonin and dopamine on behavior and mood in animal models.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-15-3-5-16(6-4-15)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVRYXOPFBIESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine

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